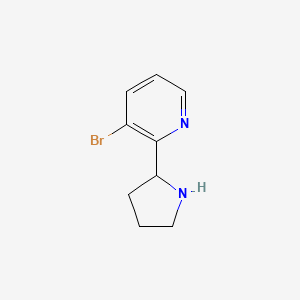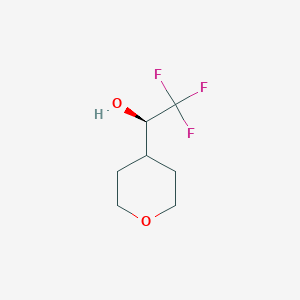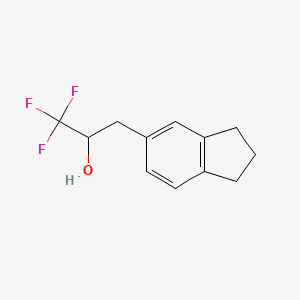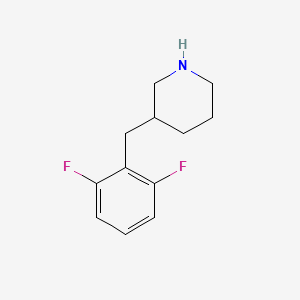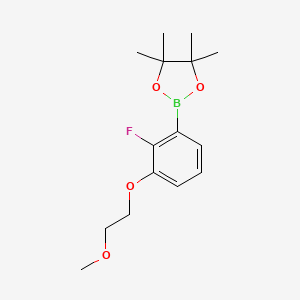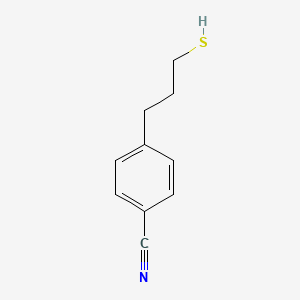
4-(3-Mercaptopropyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Sulfanylpropyl)benzonitrile is an organic compound characterized by a benzonitrile group attached to a 3-sulfanylpropyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-sulfanylpropyl)benzonitrile typically involves the reaction of 4-bromobenzonitrile with 3-mercaptopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 4-(3-sulfanylpropyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions: 4-(3-Sulfanylpropyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzonitrile group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzonitrile derivatives
科学研究应用
4-(3-Sulfanylpropyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and advanced materials .
作用机制
The mechanism of action of 4-(3-sulfanylpropyl)benzonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or modulation of protein function. The benzonitrile group can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .
相似化合物的比较
- 4-(3-Sulfanylpropyl)benzamide
- 4-(3-Sulfanylpropyl)benzoic acid
- 4-(3-Sulfanylpropyl)benzyl alcohol
Comparison: 4-(3-Sulfanylpropyl)benzonitrile is unique due to the presence of both a nitrile and a sulfanyl group, which confer distinct reactivity and interaction profiles. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
属性
分子式 |
C10H11NS |
|---|---|
分子量 |
177.27 g/mol |
IUPAC 名称 |
4-(3-sulfanylpropyl)benzonitrile |
InChI |
InChI=1S/C10H11NS/c11-8-10-5-3-9(4-6-10)2-1-7-12/h3-6,12H,1-2,7H2 |
InChI 键 |
OGOGZFOJEAJAER-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCS)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


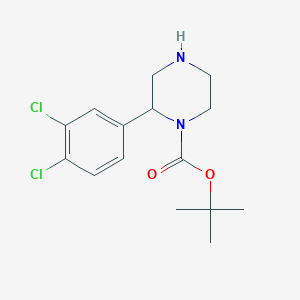



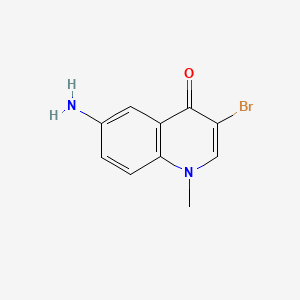
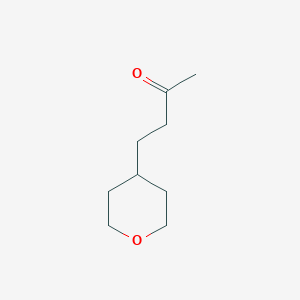

![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13602791.png)
